Deoxyandrographolide: A Comprehensive Technical Guide to its Structure, Properties, and Biological Activity
Deoxyandrographolide: A Comprehensive Technical Guide to its Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyandrographolide, a diterpene lactone primarily isolated from the medicinal plant Andrographis paniculata, has garnered significant attention within the scientific community for its diverse and potent biological activities. As a derivative of andrographolide, it shares a similar structural backbone but exhibits unique chemical properties and pharmacological effects, making it a compound of interest for drug discovery and development. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological activities of deoxyandrographolide, with a focus on its underlying mechanisms of action. Detailed experimental protocols for its extraction and purification are also presented to facilitate further research.
Chemical Structure and Properties
Deoxyandrographolide is classified as a labdane diterpenoid.[1] Its chemical structure is characterized by a bicyclic diterpene core fused to a γ-butyrolactone ring.[2]
Table 1: Chemical Identifiers of Deoxyandrographolide
| Identifier | Value |
| IUPAC Name | 4-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one[1] |
| Molecular Formula | C₂₀H₃₀O₄[1] |
| SMILES | C[C@@]12CC--INVALID-LINK--[C@H]2CCC3=CCOC3=O)(C)CO">C@HO[1] |
| InChI | InChI=1S/C20H30O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h9,15-17,21-22H,1,4-8,10-12H2,2-3H3/t15-,16+,17-,19+,20+/m1/s1[1] |
Table 2: Physicochemical Properties of Deoxyandrographolide
| Property | Value |
| Molecular Weight | 334.45 g/mol [3] |
| Melting Point | 176-178 °C[4] |
| Boiling Point | 509.5 °C at 760 mmHg[4] |
| Form | Solid[3] |
Experimental Protocols
Extraction and Purification of Deoxyandrographolide from Andrographis paniculata
The primary method for obtaining deoxyandrographolide is through extraction from the dried leaves of Andrographis paniculata. The following protocol outlines a multi-step procedure to achieve a high-purity product.[5]
1. Solvent Extraction:
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Objective: To extract a crude mixture of diterpenoids, including deoxyandrographolide, from the plant material.
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Procedure:
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Grind the dried leaves of Andrographis paniculata into a coarse powder.
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Dissolve the Andrographis paniculata extract in warm water.
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Perform solvent extraction using chloroform. The chloroform will selectively dissolve the diterpenoids.
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Collect the chloroform phase and evaporate the solvent under reduced pressure to obtain a crude extract.[5]
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2. Column Chromatography:
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Objective: To separate deoxyandrographolide from other compounds in the crude extract based on polarity.
-
Procedure:
-
Prepare a silica gel slurry in the initial mobile phase (a mixture of petroleum ether and ethyl acetate).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.
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Elute the column with a gradient of petroleum ether and ethyl acetate. The polarity of the mobile phase is gradually increased by increasing the proportion of ethyl acetate.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing pure deoxyandrographolide.[5]
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3. Recrystallization:
-
Objective: To further purify the isolated deoxyandrographolide.
-
Procedure:
-
Dissolve the combined fractions containing deoxyandrographolide in a minimal amount of hot ethyl acetate.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethyl acetate.
-
Dry the crystals under vacuum to obtain pure deoxyandrographolide.[5]
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4. Supercritical Fluid Anti-Solvent (SAS) Crystallization (for high purity):
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Objective: To achieve a purity of over 99%.
-
Procedure:
-
Dissolve the recrystallized deoxyandrographolide in ethanol at approximately 45°C to form a saturated solution.
-
Place the solution in a supercritical CO₂ crystallization vessel.
-
Control the pressure at 10 MPa and the temperature at 60°C.
-
Perform supercritical CO₂ anti-solvent crystallization for 60 minutes. The CO₂ acts as an anti-solvent, causing the deoxyandrographolide to precipitate out of the ethanol solution as highly pure crystals.[5]
-
Caption: Workflow for the extraction and purification of deoxyandrographolide.
Biological Activities and Signaling Pathways
Deoxyandrographolide exhibits a range of biological activities, with its hepatoprotective and immunomodulatory effects being particularly well-documented.
Hepatoprotective Activity: Modulation of TNF-α-Induced Apoptosis
Deoxyandrographolide has been shown to protect liver cells (hepatocytes) from apoptosis induced by the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[1][5] The mechanism involves a complex signaling cascade that ultimately desensitizes the hepatocytes to the apoptotic signals from TNF-α.
The key steps in this pathway are:
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Induction of NO/cGMP Pathway: Deoxyandrographolide stimulates the production of nitric oxide (NO) and cyclic guanosine monophosphate (cGMP).[1][5]
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Activation of Microsomal Ca-ATPase: The NO/cGMP pathway enhances the activity of microsomal Ca-ATPase.[1][5]
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Calcium Influx and Complex Formation: This leads to an increased influx of calcium into the microsomal lumen, promoting the formation of a complex between TNFRSF1A, ARTS-1, and NUCB2 within cellular vesicles.[1][5]
-
Release of TNFRSF1A: The formation of this complex triggers the release of the full-length 55 kDa TNF receptor 1 (TNFRSF1A) from the cell.[1][5]
-
Desensitization to TNF-α: The release of soluble TNFRSF1A reduces the number of TNF-α receptors on the cell surface, thereby diminishing the pro-apoptotic signal transduced by TNF-α and down-regulating the formation of the death-inducing signaling complex (DISC).[1][5]
Caption: Deoxyandrographolide's modulation of TNF-α-induced apoptosis.
Experimental Workflow for Investigating Hepatoprotective Effects
To elucidate the mechanism of deoxyandrographolide's hepatoprotective effects, a series of in vitro and in vivo experiments can be conducted.
Caption: Workflow for studying deoxyandrographolide's hepatoprotective effects.
Immunomodulatory Activity
An extract containing deoxyandrographolide has demonstrated significant immunomodulatory effects.[2] Studies have shown that this extract can:
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Reverse immunosuppression induced by cyclophosphamide.[2]
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Elevate depressed hemagglutination antibody titers.[2]
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Increase the number of plaque-forming cells in the spleen.[2]
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Stimulate phagocytosis.[2]
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Increase the total white blood cell count and the relative weight of the spleen and thymus.[2]
These findings suggest that deoxyandrographolide has the potential to enhance immune function by modulating immune responses during antigen interaction.[2] The precise molecular targets and signaling pathways underlying these immunomodulatory effects are an active area of research.
Conclusion
Deoxyandrographolide is a promising natural product with well-defined chemical characteristics and significant biological activities. Its hepatoprotective effects, mediated through the modulation of TNF-α signaling, and its immunomodulatory properties make it a compelling candidate for further investigation in the context of liver diseases and immune-related disorders. The detailed experimental protocols provided in this guide are intended to facilitate and standardize future research efforts aimed at fully elucidating the therapeutic potential of this intriguing molecule. As our understanding of its mechanisms of action deepens, deoxyandrographolide may emerge as a valuable lead compound in the development of novel therapeutics.
References
- 1. 14-Deoxyandrographolide desensitizes hepatocytes to tumour necrosis factor-alpha-induced apoptosis through calcium-dependent tumour necrosis factor receptor superfamily member 1A release via the NO/cGMP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of immunomodulatory activity of an extract of andrographolides from Andographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Andrographolide inhibits the production of TNF-alpha and interleukin-12 in lipopolysaccharide-stimulated macrophages: role of mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 14-Deoxyandrographolide desensitizes hepatocytes to tumour necrosis factor-alpha-induced apoptosis through calcium-dependent tumour necrosis factor receptor superfamily member 1A release via the NO/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
